- A Simple Method for the Preparation of Stainless and Highly Pure TrichloroacetimidatesSynlett, 2019, 30(11), 1308-1312,
Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)
89238-99-3 structure
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Properties
Names and Identifiers
-
- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
- 4-METHOXYBENZL TRICHLOROACETIMIDATE
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
- 4-Methoxybenzyl trichloroacetimidate
- p-Methoxybenzyl trichloroacetimidate
- O-(4-methoxybenzyl)-trichloroacetimidate
- PMBOC(=NH)CCl3
- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
- TYHGKLBJBHACOI-UHFFFAOYSA-N
- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl2,2,2-Trichloroacetimidate
- AX
- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
- 4-Methoxybenzyl trichloroacetamidate
- DTXSID40454780
- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
- AKOS015848369
- AS-32999
- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
- 89238-99-3
- M2016
- SCHEMBL329086
- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
- DB-125810
- SY052949
- MFCD00134547
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
- 4-methoxybenzyl 2,2,2-trichloroethanimidoate
- 4-methoxybenzyl trichloroacetimidate
- (4-Methoxyphenyl)methyl 2,2,2-trichloroethanimidate
- +Expand
-
- MFCD00134547
- TYHGKLBJBHACOI-UHFFFAOYSA-N
- 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
- ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl
Computed Properties
- 280.977712g/mol
- 1
- 3
- 4
- 280.977712g/mol
- 16
- 235
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 42.3
Experimental Properties
- n20/D 1.5488
- 137°C/0.7mmHg(lit.)
- 0.0±0.7 mmHg at 25°C
- Fahrenheit: >230 ° f
Celsius: >110 ° c - Very slightly soluble (0.26 g/l) (25 º C),
- Colorless light yellow liquid
- 1.361 g/mL at 25 °C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information
- GHS07
- 3
- 26-36/37-61
- Xn N
- UN 3082 9 / PGIII
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- <0°C
- 20/21/22-36/37/38-51/53
- Warning
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Customs Data
- 29252900
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Price
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ; 15 min, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis CellOrganic Letters, 2017, 19(8), 2050-2053,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
Reference
- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids2007, , ,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins2010, , ,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
- Enantioselective Synthesis of Polyoxygenated Cembrenes2008, , ,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
1.2 4 h, 0 °C → rt
Reference
- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformationTetrahedron, 2010, 66(9), 1706-1715,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
Reference
- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangementTetrahedron, 2006, 62(2-3), 483-495,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
1.2 0 °C; 0 °C → rt; 4 h, rt
Reference
- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic AcidsOrganic Letters, 2018, 20(11), 3305-3309,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water
Reference
- Total Synthesis of Auripyrone A and Related Metabolites2006, , ,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- Studies Towards the Total Synthesis of the Fumonisin B Natural Products2003, , ,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
1.2 0 °C; 3.5 h, 0 °C → rt
Reference
- Total Synthesis of Dictyodendrins A-EChemistry - An Asian Journal, 2011, 6(2), 560-572,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
Reference
- Total synthesis of discodermolide: optimization of the effective synthetic routeChemistry - A European Journal, 2008, 14(35), 11092-11112,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class2006, , ,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, 0 °C; 0 °C → rt; 24 h, rt
Reference
- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identificationOrganic & Biomolecular Chemistry, 2020, 18(40), 8109-8118,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation stepTetrahedron, 2008, 64(39), 9216-9224,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
Reference
- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activityChemical Science, 2019, 10(31), 7358-7364,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ; 0 °C; 5 h, 0 °C → rt
Reference
- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-MethoxybenzylationAngewandte Chemie, 2016, 55(42), 13137-13141,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A2010, , ,,
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Suppliers
HE NAN SA KE SI Biotechnology Co., Ltd.
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(CAS:89238-99-3)
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Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:89238-99-3)
JI ZHI SHI JI
18117592386
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89238-99-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89238-99-3)
TANG SI LEI
15026964105
2881489226@qq.com
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Related Literature
-
Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate
99%
25g
392.0